1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole

enzymatic RNA synthesis runoff transcription terminator nucleoside

A performance-differentiated, non-polar nucleoside analogue delivering 10× lower n+1mer contamination in DNA polymerization and >30% reduction in unwanted RNA transcripts, directly cutting purification costs. Its 10–20× higher affinity for MutY over 7-deaza-2′-dA makes it the premier probe for BER studies. Choose this compound for unmatched homogeneity and mechanistic clarity in nucleic acid research.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 180420-84-2
Cat. No. B574613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole
CAS180420-84-2
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O
InChIInChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1
InChIKeyCHXZVEGQPNGWDG-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (CAS 180420-84-2): Procurement-Ready Non-Polar Nucleoside for Specialized Nucleic Acid Research


1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (CAS 180420-84-2) is a synthetic, non-polar nucleoside analogue belonging to the indole deoxyriboside class [1]. Its molecular architecture comprises a 4-methylindole heterocycle N-glycosidically linked to a 2′-deoxy-β-D-ribofuranose sugar, yielding a molecular weight of 247.29 g/mol [1]. This compound is designed as an adenine isostere incapable of forming Watson-Crick hydrogen bonds, functioning instead through hydrophobic and π-stacking interactions when incorporated into DNA [2].

Why 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole Cannot Be Replaced by Generic Indole Nucleoside Analogs


Generic indole deoxyribosides, such as unsubstituted indole or 5-nitroindole, exhibit wide-ranging performance in DNA duplex stability and enzyme recognition due to differences in π-electron density and steric bulk [1]. The 4-methyl substitution on the indole ring of this compound specifically modulates its hydrophobicity and electron-rich character, directly impacting its unique behavior as a non-polar DNA base surrogate. These electronic and steric nuances result in marked differences in polymerase termination efficiency [2], DNA repair enzyme affinity [3], and oxidative charge transfer properties [4], making simple in-class substitution highly detrimental to experimental outcomes.

Quantitative Evidence Guide for 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (CAS 180420-84-2) Procurement


Superior Termination of Enzymatic RNA Synthesis vs. Unmodified Templates

When placed at the 5′-terminus of a DNA template, 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) reduces contaminating longer RNA transcripts by over 2-fold compared to an unmodified template [1]. Without the terminator nucleoside, undesired RNA sequences constitute approximately 45% of the total product. The incorporation of M reduces this contamination to below 20% [1].

enzymatic RNA synthesis runoff transcription terminator nucleoside 3′-end homogeneity

Superior Termination of Enzymatic DNA Synthesis vs. Unmodified Templates

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) demonstrates a pronounced ability to terminate enzymatic DNA synthesis. In head-to-head comparisons, its use reduces the level of n+1mer products by approximately 10-fold compared to an unmodified template [1].

enzymatic DNA synthesis Klenow fragment terminator nucleoside n+1 heterogeneity

Most Efficient Transcription Terminator Among Non-Polar Nucleoside Analogs

When directly compared to other novel non-polar nucleoside analogues, 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) is identified as the most efficient at terminating transcription [1]. Comparators tested include 1-naphthyl α-deoxynucleoside (N), 1-pyrenyl α-deoxynucleoside (P), and an abasic nucleoside (φ) [1].

non-polar nucleoside transcription termination comparative efficiency RNA polymerase

Enhanced Recognition by DNA Repair Adenine Glycosylase MutY vs. 7-Deaza-2′-deoxyadenosine

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) exhibits a 10- to 20-fold higher affinity for the DNA repair enzyme MutY when paired opposite 7,8-dihydro-8-oxo-2′-deoxyguanosine (OG) compared to the polar adenine isostere 7-deaza-2′-deoxyadenosine (Z) [1]. This enhanced recognition is attributed to the lack of hydrogen bonding in M, which facilitates nucleotide flipping during the substrate recognition process [1].

DNA repair MutY glycosylase nonpolar base recognition OG lesion

Distinctive Low Oxidation Potential for DNA Charge Transport Studies

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) possesses a uniquely low oxidation potential relative to natural nucleic acid bases, enabling its use as a well-defined radical trap in DNA charge transport experiments [1]. Upon oxidation, M forms a stable radical cation with a strong absorption at 600 nm and a distinct EPR signal (g = 2.0065 at 77 K) [1]. In comparison, natural guanine residues, which are typically the most easily oxidized natural bases, do not produce measurable radical signals under the same conditions [1].

DNA charge transport oxidation potential radical cation EPR spectroscopy

Class-Level Superiority of Substituted Indoles Over Unsubstituted Indole in Duplex Stability

While specific Tm data for 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole is not directly available, a comprehensive study of 5-substituted indole nucleosides demonstrates that all substituted indoles confer greater duplex stability than an unsubstituted indole residue [1]. Stability correlates with electronic influences of the substituent on the indole π-system [1]. As a 4-methyl substituted indole, M is expected to follow this class-level trend.

indole universal base DNA duplex stability thermal denaturation substituent effects

Recommended Application Scenarios for 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (CAS 180420-84-2)


Enzymatic RNA Synthesis Requiring High 3′-End Homogeneity

For researchers utilizing T7 RNA polymerase runoff transcription to produce RNA oligonucleotides, incorporating 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole at the template's 5′-terminus is a validated strategy to minimize contaminating longer transcripts. Evidence shows a reduction in undesired RNA from ~45% to <20% [1], significantly simplifying downstream purification and preserving costly isotopic labels. This application is directly supported by comparative termination efficiency data.

Preparative Enzymatic DNA Synthesis with Precise Length Control

In applications where DNA product length homogeneity is paramount—such as synthetic gene assembly, DNA nanostructure fabrication, or production of length-defined DNA standards—this compound serves as a potent terminator. When placed in the template strand for the Klenow fragment of E. coli DNA polymerase I, it reduces n+1mer contamination by approximately 10-fold compared to unmodified templates [1]. This quantitative improvement directly translates to higher yields of the desired product and reduced purification costs.

DNA Repair Enzyme Assays Focused on MutY Glycosylase Activity

Investigators studying the base excision repair pathway, specifically the recognition and excision of adenine mismatches opposite 8-oxoguanine (OG) by MutY, will find that 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole (M) offers a 10- to 20-fold higher affinity substrate than the commonly used 7-deaza-2′-deoxyadenosine (Z) [2]. This enhanced signal-to-noise ratio makes M the preferred probe for detailed kinetic and mechanistic studies of MutY and for high-throughput screening of MutY inhibitors.

DNA-Mediated Charge Transport Mechanistic Studies

For biophysical chemists investigating the mechanisms of long-range charge transport through DNA, 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole provides a unique and quantifiable spectroscopic probe. Its low oxidation potential relative to natural bases ensures it acts as an irreversible radical trap, generating a stable radical cation detectable by EPR (g = 2.0065) and transient absorption (600 nm) [3]. This allows for precise measurements of charge transfer rates and distances that are not possible with canonical DNA bases [3].

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